molecular formula C17H19FN2O2 B13106575 tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate

tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate

Cat. No.: B13106575
M. Wt: 302.34 g/mol
InChI Key: SAYUPNOAOREHPI-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate is a substituted indole derivative featuring a tert-butyl carboxylate group at the 1-position, a fluorine atom at the 6-position, and a 2-cyanopropan-2-yl moiety at the 3-position of the indole core. Its molecular formula is C₁₇H₁₉FN₂O₂, with a calculated molecular weight of 302.34 g/mol. The electron-withdrawing cyano and fluorine substituents may influence reactivity, solubility, and electronic properties, making this compound a candidate for medicinal chemistry or synthetic intermediates .

Properties

Molecular Formula

C17H19FN2O2

Molecular Weight

302.34 g/mol

IUPAC Name

tert-butyl 3-(2-cyanopropan-2-yl)-6-fluoroindole-1-carboxylate

InChI

InChI=1S/C17H19FN2O2/c1-16(2,3)22-15(21)20-9-13(17(4,5)10-19)12-7-6-11(18)8-14(12)20/h6-9H,1-5H3

InChI Key

SAYUPNOAOREHPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)C(C)(C)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically follows a multi-step sequence:

  • Step 1: Preparation of the 6-fluoroindole core with tert-butyl protection

    The synthesis begins with the formation or procurement of 6-fluoro-1H-indole derivatives, which are then protected at the nitrogen with a tert-butyl carbamate (Boc) group to afford tert-butyl 6-fluoro-1H-indole-1-carboxylate. This protection stabilizes the nitrogen and directs subsequent reactions.

  • Step 2: Introduction of the 3-(2-cyanopropan-2-yl) substituent

    The key transformation is the installation of the 2-cyanopropan-2-yl substituent at the 3-position of the indole. This is achieved by a nucleophilic substitution or coupling reaction involving a suitable cyanopropan-2-yl precursor.

  • Step 3: Purification and characterization

    The final product is purified by chromatographic techniques, often vacuum flash chromatography on silica gel, and characterized by spectroscopic methods to confirm the structure and purity (typically >98%).

Detailed Preparation Procedure

Based on the synthesis of related compounds and available literature, the following detailed method is representative:

Step Reagents & Conditions Description
1 6-Fluoroindole + tert-butyl chloroformate + base (e.g., triethylamine) Formation of tert-butyl 6-fluoro-1H-indole-1-carboxylate via carbamate protection at N1
2 tert-butyl 6-fluoro-1H-indole-1-carboxylate + LDA (lithium diisopropylamide) + Me3SnCl (trimethylstannyl chloride) in THF, low temperature (-78°C) Formation of 2-(trimethylstannyl) intermediate at the 3-position via lithiation and stannylation
3 2-(trimethylstannyl) intermediate + cyanopropan-2-yl halide (or equivalent electrophile) + Pd(0) catalyst (e.g., Pd(PPh3)4) Stille coupling to introduce the 2-cyanopropan-2-yl substituent at the 3-position
4 Workup and purification Extraction, drying, and chromatographic purification to isolate tert-butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate

Supporting Research Findings and Data

  • Lithiation and stannylation step: The use of LDA as a strong base at low temperatures (-78°C) ensures regioselective lithiation at the 3-position of the indole ring, which is then trapped by Me3SnCl to form the stannyl intermediate. This intermediate is crucial for subsequent cross-coupling reactions.

  • Stille coupling: The stannyl intermediate reacts with electrophilic cyanopropan-2-yl derivatives under palladium catalysis to form the C-C bond at the 3-position. This method is preferred for its mild conditions and high regioselectivity.

  • Purity and yield: The final compound is typically obtained with high purity (~98%) after chromatographic purification. The yields depend on the efficiency of the coupling step and the stability of intermediates.

Data Table Summarizing Key Reagents and Conditions

Synthetic Step Reagents/Conditions Purpose Notes
N1 Protection tert-butyl chloroformate, triethylamine, solvent (e.g., dichloromethane) Boc protection of indole nitrogen Standard carbamate formation
Lithiation/Stannylation LDA (2.0 M in THF/heptane/ethylbenzene), Me3SnCl, THF, -78°C to RT Regioselective lithiation at C3 and stannylation Requires inert atmosphere (N2)
Coupling Pd(PPh3)4 catalyst, cyanopropan-2-yl electrophile, solvent (e.g., THF or toluene), reflux Stille cross-coupling to install 2-cyanopropan-2-yl group Sensitive to moisture and air
Purification Silica gel chromatography, solvents (CH2Cl2, hexane) Isolation of pure product Confirmed by NMR, MS, HPLC

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of fluoroindole ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluoro group can enhance binding affinity to biological targets. The indole core is known to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it with analogous indole derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Substituted Indole Derivatives

Compound Name (CAS/Reference) Position 3 Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-cyanopropan-2-yl F C₁₇H₁₉FN₂O₂ 302.34 Potential pharmaceutical intermediate
tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate 2-cyanopropan-2-yl Br C₁₇H₁₉BrN₂O₂ 363.25 Precursor for cross-coupling reactions
tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate I F C₁₃H₁₃FINO₂ 361.15 Heavy atom for crystallography studies
tert-Butyl 5-chloro-6-(trifluoromethyl)-1H-indole-1-carboxylate Cl, CF₃ C₁₄H₁₃ClF₃NO₂ 327.70 Medical intermediate (e.g., kinase inhibitors)
tert-Butyl 6-hydroxyindoline-1-carboxylate OH C₁₃H₁₇NO₃ 235.28 Synthetic intermediate for alkaloids

Structural and Functional Insights

Substituent Effects on Reactivity: The 2-cyanopropan-2-yl group at position 3 (target compound and ) introduces steric bulk and electron-withdrawing character, which may hinder electrophilic substitution but facilitate nucleophilic reactions. In contrast, the iodo substituent in enhances susceptibility to cross-coupling (e.g., Suzuki-Miyaura reactions). Fluorine at position 6 (target compound and ) improves metabolic stability and membrane permeability compared to bromine () or hydroxyl groups () .

Physicochemical Properties :

  • The tert-butyl ester universally increases lipophilicity (logP ~4 for the target compound), enhancing bioavailability but reducing aqueous solubility.
  • Hydroxyl () and trifluoromethyl () groups significantly alter polarity, with the former increasing hydrogen-bonding capacity and the latter enhancing electron-deficient character.

Applications :

  • Bromo and iodo derivatives () are common intermediates in metal-catalyzed reactions for drug discovery.
  • Trifluoromethyl and chloro derivatives () are prevalent in agrochemicals and kinase inhibitors due to their electron-deficient aromatic systems.

Biological Activity

tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate is a compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a tert-butyl group, an indole moiety, and a cyano-substituted propyl chain, which contribute to its reactivity and biological interactions.

The molecular formula of this compound is C17H19FN2O2C_{17}H_{19}FN_2O_2, with a molecular weight of approximately 302.34 g/mol. The presence of the fluorine atom enhances the lipophilicity of the molecule, potentially influencing its pharmacokinetic properties.

PropertyValue
Molecular FormulaC17H19FN2O2C_{17}H_{19}FN_2O_2
Molecular Weight302.34 g/mol
CAS Number1219945-15-9
StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. Notably, cyanation reactions are crucial for introducing the cyano group, which is pivotal for enhancing biological activity.

Biological Activity

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Research suggests potential antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Properties : The indole framework is known for anticancer activity, and derivatives like this compound may inhibit tumor growth through various mechanisms.
  • Enzyme Inhibition : Studies have indicated that compounds with similar structures can act as inhibitors for enzymes such as monoamine oxidase (MAO), which is significant in neuropharmacology.

Case Studies

Several studies have explored the biological implications of indole derivatives, including this compound:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that indole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could possess similar effects .
  • Enzyme Inhibition : Research focusing on MAO-B inhibitors showed that modifications to the indole structure could enhance binding affinity and selectivity, indicating the potential of this compound in treating neurodegenerative diseases .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with biological targets. Initial findings suggest:

  • Binding Affinity : The compound may demonstrate significant binding to receptors involved in neurotransmitter regulation, which could lead to therapeutic applications in mood disorders.

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